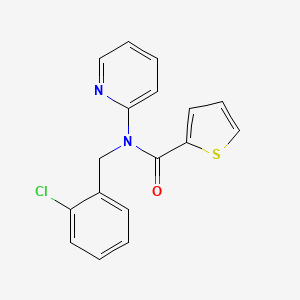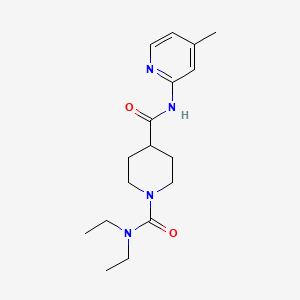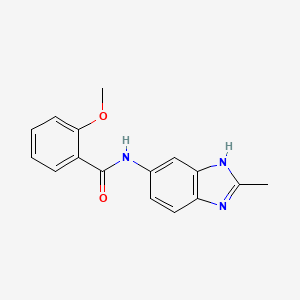![molecular formula C17H20N4O4 B4517966 N-(3-methoxyphenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517966.png)
N-(3-methoxyphenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Overview
Description
N-(3-methoxyphenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.14845513 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and Antinociceptive Activities
Research has shown that derivatives of pyridazinone, which share structural similarities with N-(3-methoxyphenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide, exhibit significant neuroprotective and antinociceptive activities. For instance, studies on novel pyrano[3,2-c]chromene derivatives bearing a morpholine/phenylpiperazine moiety revealed potent inhibitory activity against acetylcholinesterase, suggesting neuroprotective effects against oxidative stress induced by H2O2 in PC12 cells (Sameem et al., 2017). Similarly, research on 3(2H)‐Pyridazinone derivatives highlighted their antinociceptive activity, indicating potential applications in pain management (Doğruer et al., 2000).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of pyridine derivatives, including those structurally related to this compound, have been extensively studied. A notable investigation into pyridine derivatives against the cowpea aphid demonstrated significant aphidicidal activities, suggesting potential applications in agriculture and pest control (Bakhite et al., 2014). Additionally, research on 1,3,4-oxadiazole compounds revealed their promising antimicrobial and hemolytic activity, underscoring the therapeutic potential of such compounds in treating infections (Gul et al., 2017).
Inhibition of Corrosion
Another fascinating application of compounds structurally related to this compound is in the field of corrosion inhibition. A comparative study on the effectiveness of Mannich bases as corrosion inhibitors for mild steel in sulfuric acid solutions indicated that such compounds could significantly reduce corrosion, highlighting their potential industrial applications (Nasser & Sathiq, 2017).
Anti-Inflammatory Activities
The search for new anti-inflammatory agents has also led to interest in pyridazinone derivatives. Studies have found that certain derivatives exhibit significant anti-inflammatory activities, suggesting their potential use in developing new therapeutic agents for treating inflammation-related diseases (Sowmya et al., 2017).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-24-14-4-2-3-13(11-14)18-16(22)12-21-17(23)6-5-15(19-21)20-7-9-25-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDVTLRHLBDSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-{[3-(4-morpholinyl)propyl]amino}-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4517886.png)

![N-(1-benzyl-4-piperidinyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517898.png)
![6-(2-fluoro-4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4517910.png)
![3-(2-methyl-1,3-thiazol-4-yl)-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2H-chromen-2-one](/img/structure/B4517915.png)

![3-{[2-(4-ethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4517920.png)
![N-(4-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4517921.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide](/img/structure/B4517925.png)

![3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4517943.png)
![N-(3-acetylphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517956.png)


